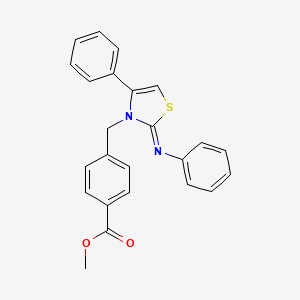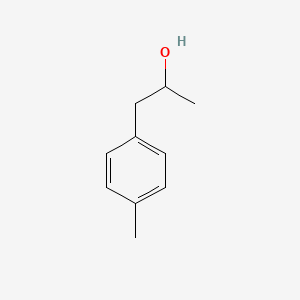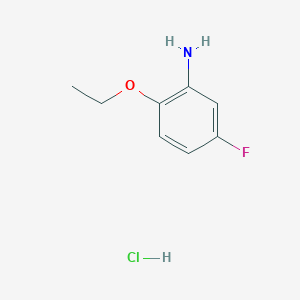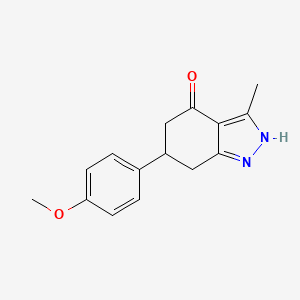
N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-enecarboxamide” is a chemical compound. The molecular formula of this compound is C13H22O2 .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-enecarboxamide” is based on structures generated from information available in ECHA’s databases .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Selective Hydrogenation : A catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, Pd@mpg-C(3)N(4), was highly active and promoted the selective formation of cyclohexanone under mild conditions. This demonstrates the importance of selective catalysis in the chemical industry, particularly for the synthesis of intermediates like cyclohexanone from phenol derivatives (Yong Wang et al., 2011).
Material Science
- Ion Chromatography Sorbents : Modified hydroxyethyl methacrylate copolymers have been utilized as sorbents for ion chromatography, illustrating the utility of functionalized polymers in analytical chemistry. These materials, with various functional groups, have applications in environmental monitoring and food safety testing (F. Vláčil et al., 1987).
Pharmacology and Biomedical Applications
- Anticancer Properties : Molecular docking studies of biscyclohexane diol with FAK domain using Autodock were conducted to study its anticancerous property. These derivatives showed considerable bacterial inhibition at lower to moderate concentrations, indicating potential as pharmaceutical agents due to their biological activities (M. Kokila et al., 2017).
Advanced Nanomedicine
- Theranostic Carbon Dots : A novel carbon dot with intrinsic theranostic properties was prepared for cancer imaging and treatment. It demonstrated excellent photostability, preferential uptake at tumors, and high photothermal conversion efficiency, highlighting the potential of multifunctional nanomedicines in cancer therapy (M. Zheng et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)12(16)9-10-15-13(17)11-7-5-4-6-8-11/h4-5,11-12,16H,6-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCJMTMBEOKBKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1CCC=CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-enecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B2379067.png)



![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)
